Coriandrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

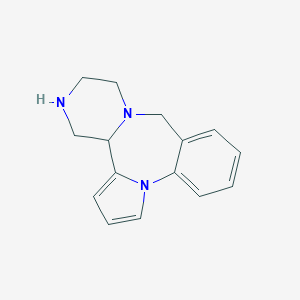

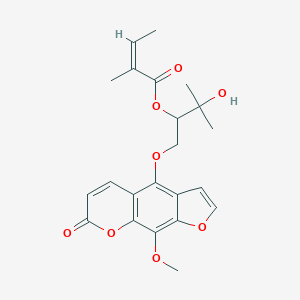

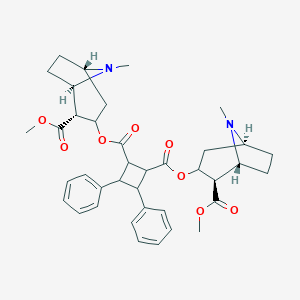

Coriandrin is a naturally occurring compound found in the seeds of the coriander plant (Coriandrum sativum L.). It belongs to the class of flavonoids and possesses a wide range of biological activities. Coriandrin has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and antimicrobial properties.

Applications De Recherche Scientifique

Antiviral Properties :

- Coriandrin has shown notable antiviral activity, especially when combined with UVA radiation. It was found to be more phototoxic to the RNA-virus Sindbis virus compared to the DNA-virus murine cytomegalovirus. Additionally, Human Immunodeficiency Virus (HIV-1) was also found to be susceptible to coriandrin in combination with UVA (Hudson et al., 1993).

Synthesis and Structure :

- The total synthesis of coriandrin has been achieved, providing insights into its chemical structure and potential for large-scale production. Key steps in the synthesis include aromatization reactions and palladium-mediated coupling (Kraus & Ridgeway, 1994).

Photobiological Effects :

- Coriandrin has demonstrated more active photosensitized lethal and mutagenic effects in bacteria compared to psoralen. Preliminary evidence suggests that coriandrin does not form DNA interstrand crosslinks, indicating a unique mode of action. It appears to be metabolized more rapidly than other furocoumarins by liver mixed function oxidases (Ashwood‐Smith et al., 1989).

Gastrointestinal and Cardiovascular Effects :

- Coriander, from which coriandrin is isolated, has shown gut modulatory, blood pressure-lowering, and diuretic activities. These properties rationalize its traditional use in treating various gastrointestinal and cardiovascular disorders (Jabeen et al., 2009).

Inhibition of Hepatic Activities :

- Coriandrin effectively inhibits and inactivates murine hepatic ethoxyresorufin O-dealkylation activity. It is bioactivated by P450 1A1 to reactive intermediates, which subsequently form covalent adducts with the apoprotein, affecting enzyme activity. This indicates a significant effect on human health due to its presence in the diet (Cai et al., 1996).

Pharmacological Applications :

- Coriander, including coriandrin, exhibits numerous pharmacological activities such as antibacterial, antifungal, antioxidant, hypoglycemic, hypolipidemic, anti-inflammatory, and analgesic properties. These broad applications highlight its potential as a functional food and in developing new drug formulations (Laribi et al., 2015).

Antinociceptive and Anti-edema Properties :

- The ethyl acetate fraction obtained from Coriandrum sativum, containing coriandrin, has shown antinociceptive and anti-edema properties in mice. This suggests its potential as a phytotherapeutic agent for pain and inflammation management (Begnami et al., 2018).

Propriétés

Numéro CAS |

116408-80-1 |

|---|---|

Nom du produit |

Coriandrin |

Formule moléculaire |

C13H10O4 |

Poids moléculaire |

230.22 g/mol |

Nom IUPAC |

4-methoxy-7-methylfuro[2,3-g]isochromen-5-one |

InChI |

InChI=1S/C13H10O4/c1-7-5-8-6-10-9(3-4-16-10)12(15-2)11(8)13(14)17-7/h3-6H,1-2H3 |

Clé InChI |

BUZQIMYNOWPYHH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC |

SMILES canonique |

CC1=CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC |

melting_point |

142-143°C |

Autres numéros CAS |

116408-80-1 |

Description physique |

Solid |

Synonymes |

4-methoxy-7-methyl-5H-furo(2,3-g)benzopyran-5-one coriandrin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)

![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B52065.png)

![7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione](/img/structure/B52071.png)